4-[[[2-(2,6-Dimethylphenoxy)acetyl]amino]methyl]benzoic acid
Description
4-[[[2-(2,6-Dimethylphenoxy)acetyl]amino]methyl]benzoic acid (CAS: 342377-90-6) is a benzoic acid derivative featuring a phenoxyacetyl-aminomethyl substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₇H₁₇NO₄, with a molar mass of 299.32 g/mol . The compound is characterized by a 2,6-dimethylphenoxy group linked via an acetylated amino-methyl bridge to the benzoic acid core. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid moiety and hydrophobic contributions from the dimethylphenoxy group.
Properties
IUPAC Name |
4-[[[2-(2,6-dimethylphenoxy)acetyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-4-3-5-13(2)17(12)23-11-16(20)19-10-14-6-8-15(9-7-14)18(21)22/h3-9H,10-11H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPXGXKVZJDJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[2-(2,6-Dimethylphenoxy)acetyl]amino]methyl]benzoic acid typically involves the following steps:
Formation of 2-(2,6-Dimethylphenoxy)acetic acid: This intermediate can be synthesized by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation Reaction: The 2-(2,6-dimethylphenoxy)acetic acid is then reacted with thionyl chloride to form the corresponding acyl chloride.
Aminomethylation: The acyl chloride is subsequently reacted with 4-aminomethylbenzoic acid in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[[[2-(2,6-Dimethylphenoxy)acetyl]amino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoic acid moiety can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[[[2-(2,6-Dimethylphenoxy)acetyl]amino]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[[2-(2,6-Dimethylphenoxy)acetyl]amino]methyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- The triazine derivatives exhibit higher molecular weights and complexity compared to the target compound.
- The presence of electron-withdrawing groups (e.g., cyano in 4k) may enhance metabolic stability but reduce solubility compared to the dimethylphenoxy group in the target compound .
Azo-Benzoic Acid Derivatives
Synthesized via diazotization and coupling (), compounds like 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl-2-azo)-benzoic acid feature azo linkages and benzothiazole groups. For example:
- pKa Values: Carboxylic acid protons range from 2.8–3.2, while phenolic protons are 9.4–10.2, indicating stronger acidity than the target compound (predicted pKa ~4.5 for benzoic acid).
Pharmacologically Active Analogs
Talotrexin Ammonium ()
- Structure: Contains a pteridinyl-methylamino-benzoyl group (C₂₇H₂₇N₉O₆·H₃N, molar mass 590.60 g/mol).
- Use : Antitumor agent targeting folate metabolism.
- Comparison : The target compound lacks the pteridinyl moiety, suggesting different mechanisms of action and toxicity profiles.
Giripladib ()
- Structure : Features an indol-sulfonyl group (C₄₁H₃₆ClF₃N₂O₄S, molar mass 745.25 g/mol ).
- Use : Manages pain and arthritis via COX-2 inhibition.
- Comparison : The target compound’s simpler structure may limit its therapeutic scope but improve synthetic accessibility .
Metabolic Derivatives ()
These metabolites suggest:
- Oxidative Pathways : The acetyl group in the target compound may undergo hydrolysis or conjugation.
- Toxicity Risks : Similar metabolites (e.g., 490-M19) are associated with hepatic clearance challenges.
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